2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide
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Overview
Description
2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide is a synthetic organic compound characterized by the presence of a chlorinated adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide typically involves the reaction of 3-chloroadamantan-1-ylmethylamine with chloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used; for example, azide substitution would yield the corresponding azide derivative.
Hydrolysis: The major products are 3-chloroadamantan-1-ylmethylamine and chloroacetic acid.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as soluble epoxide hydrolase, which is a target for treating neuropathic pain.
Biological Studies: The compound’s structural features make it a candidate for studying the effects of adamantane derivatives on biological systems.
Industrial Applications: Its unique properties may be explored for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxide substrates. This leads to an increase in the concentration of epoxy fatty acids, which have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(3-chloroadamantan-1-yl)methyl]acetamide: Lacks the chlorine atom on the acetamide group.
2-chloro-N-[(3-adamantan-1-yl)methyl]acetamide: Lacks the chlorine atom on the adamantane moiety.
Uniqueness
2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide is unique due to the presence of chlorine atoms on both the adamantane and acetamide moieties. This dual chlorination can influence its reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C13H19Cl2NO |
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Molecular Weight |
276.20 g/mol |
IUPAC Name |
2-chloro-N-[(3-chloro-1-adamantyl)methyl]acetamide |
InChI |
InChI=1S/C13H19Cl2NO/c14-6-11(17)16-8-12-2-9-1-10(3-12)5-13(15,4-9)7-12/h9-10H,1-8H2,(H,16,17) |
InChI Key |
KBCABADGDHOSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)CNC(=O)CCl |
Origin of Product |
United States |
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